Molecular Property Differentiation from Imatinib and Other Type II Kinase Inhibitors
Compared to imatinib (a prototypical type II kinase inhibitor), (4-phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is significantly smaller (MW 351.4 vs. 493.6 g/mol) and more polar (TPSA 90.5 vs. 68.9 Ų; XLogP3 1.9 vs. 3.5) [1][2]. This physicochemical profile places the compound in a more favorable lead-like space (MW < 400, TPSA < 140 Ų, logP < 3), which is associated with improved aqueous solubility, lower non-specific binding, and more efficient fragment-to-lead optimization [1]. In contrast, imatinib lies in drug-like but not lead-like space, making the target compound a superior starting scaffold for programs requiring greater synthetic tractability and ADME tuning [2].
| Evidence Dimension | Physicochemical properties (MW, TPSA, XLogP3) |
|---|---|
| Target Compound Data | MW 351.4 g/mol, TPSA 90.5 Ų, XLogP3 1.9, H-bond acceptors 6, rotatable bonds 3 |
| Comparator Or Baseline | Imatinib: MW 493.6 g/mol, TPSA 68.9 Ų, XLogP3 3.5, H-bond acceptors 7, rotatable bonds 7 |
| Quantified Difference | MW reduction of 142.2 g/mol (28.8% lower); TPSA increase of 21.6 Ų (31.3% higher); XLogP3 decrease of 1.6 log units |
| Conditions | Computed properties from PubChem (XLogP3, Cactvs TPSA, PubChem 2025.09.15 release) |
Why This Matters
The substantial differences in MW, polarity, and lipophilicity directly affect solubility, membrane permeability, and off-target binding, making the compound a distinct chemical starting point rather than a direct functional replacement for imatinib-like scaffolds.
- [1] PubChem. (2026). Compound Summary: (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone, CID 49713478. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/49713478 View Source
- [2] PubChem. (2026). Compound Summary: Imatinib, CID 5291. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5291 View Source
